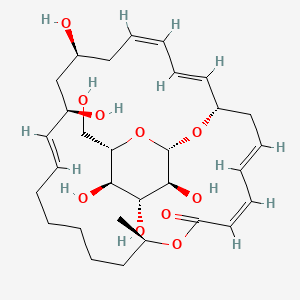

![molecular formula C10H12N6 B1493018 7-(azidomethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098141-78-5](/img/structure/B1493018.png)

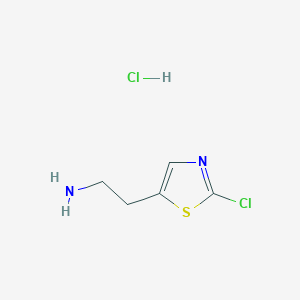

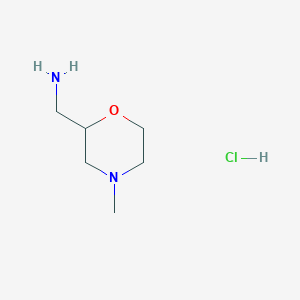

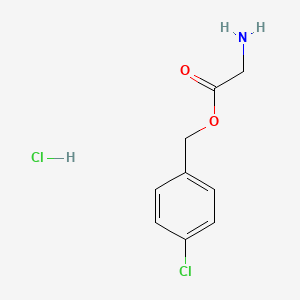

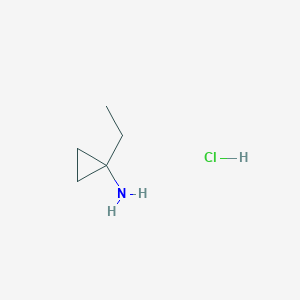

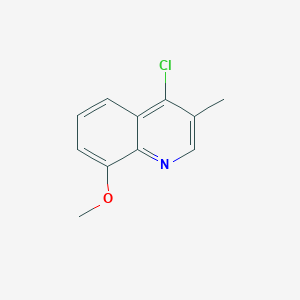

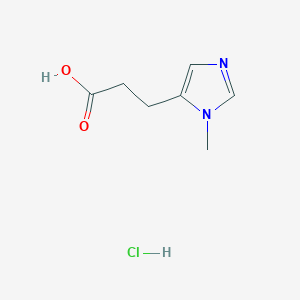

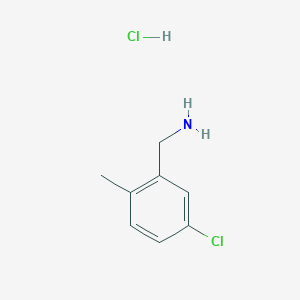

7-(azidomethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole

Vue d'ensemble

Description

“7-(azidomethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole” is a compound that belongs to the family of pyrazoles . Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms in the ring . They are known for their diverse functionality and stereochemical complexity .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) . For instance, 4-(azidomethyl)pyrazole-3-carboxylic acid esters react with cyanoacetamides in THF solution in the presence of t-BuOK, resulting in the formation of 5-oxo-4,5,7,9-tetrahydropyrazolo .Molecular Structure Analysis

Pyrazole derivatives are characterized by a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . One nitrogen atom is pyrrole-type (proton donor) and the other is pyridine-type (proton acceptor) .Chemical Reactions Analysis

Pyrazoles can undergo various chemical reactions. For example, 4-(azidomethyl)pyrazole-3-carboxylic acid esters react with cyanoacetamides to form 5-oxo-4,5,7,9-tetrahydropyrazolo .Physical And Chemical Properties Analysis

Pyrazoles have diverse and valuable synthetical, biological, and photophysical properties . The specific physical and chemical properties of “7-(azidomethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole” are not detailed in the retrieved sources.Applications De Recherche Scientifique

Multicomponent Pyrazole Synthesis :

- Pyrazoles, including compounds like 7-(azidomethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole, are synthesized through multicomponent oxidative coupling of alkynes, nitriles, and Ti imidos. This method avoids hazardous reagents like hydrazine and forms the N-N bond in the final step via oxidation-induced coupling on Ti. This approach is significant in producing multisubstituted pyrazoles efficiently and safely (Pearce et al., 2020).

Applications in Anticancer Research :

- Imidazo[4,5-b]pyridines and related compounds show significant antitumor activity. This highlights the potential application of related compounds, such as 7-(azidomethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole, in cancer research and therapy (Temple et al., 1987).

Proton Conducting Polymers and Liquids :

- The properties of imidazole and pyrazole as solvents for acidic protons in polymers and liquids are reported. This suggests potential applications in electrochemical cells, including fuel cells and secondary batteries (Kreuer et al., 1998).

Synthesis of Substituted Imidazo[1,5-a]pyrazines :

- Research into the regioselective metalation of imidazo[1,5-a]pyrazines leads to functionalized derivatives. This process is integral in synthesizing various compounds for potential applications in pharmaceuticals and materials science (Board et al., 2009).

Synthesis and Crystal Structure Analysis :

- Studies on the synthesis and structural characterization of related compounds provide insights into the crystallography of these types of molecules, essential for understanding their properties and potential applications (Li et al., 2009).

Orientations Futures

The future directions for research on “7-(azidomethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole” and similar compounds could involve exploring their potential applications in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Further studies could also focus on improving the synthesis methods and understanding the mechanisms of action of these compounds .

Mécanisme D'action

Target of Action

It is known that pyrazole derivatives have a wide range of biological activities and can be used to treat a variety of diseases, such as cancers, respiratory diseases, infections, and neurological diseases .

Mode of Action

Pyrazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Pyrazole derivatives are known to interfere with various biochemical pathways, leading to a wide range of biological effects .

Pharmacokinetics

The pharmacokinetic properties of pyrazole derivatives are generally influenced by their chemical structure .

Result of Action

Pyrazole derivatives are known to have a wide range of biological activities, including antispasmodic, anti-inflammatory, antibacterial, analgesic, antihyperglycemic, hypoglycemic, antineoplastic, and antidepressive activities .

Action Environment

The action of pyrazole derivatives can be influenced by various factors, including ph, temperature, and the presence of other substances .

Propriétés

IUPAC Name |

7-(azidomethyl)-6-cyclobutyl-5H-imidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N6/c11-15-13-6-8-9(7-2-1-3-7)14-16-5-4-12-10(8)16/h4-5,7,14H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEOGSLNWQWWUQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=C(C3=NC=CN3N2)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(azidomethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-6-fluoro-[1,2,3,4]tetrazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B1492940.png)

![2-(6-Chloropyridazin-3-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1492941.png)

![5-Methyl-5,7-diazaspiro[2.5]octan-6-one](/img/structure/B1492953.png)